molecular formula C9H13N3O B13004995 2-amino-N-(4-methylpyridin-2-yl)propanamide

2-amino-N-(4-methylpyridin-2-yl)propanamide

Cat. No.: B13004995
M. Wt: 179.22 g/mol
InChI Key: VVZWQOWICAWLLB-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methylpyridin-2-yl)propanamide is an organic compound with the molecular formula C9H13N3O It belongs to the class of amides and contains both an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(4-methylpyridin-2-yl)propanamide typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with an appropriate amine under controlled conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties and reactivity.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-N-(4-methylpyridin-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Amino-N-(4-methylpyridin-3-yl)propanamide
  • 2-Amino-N-(4-ethylpyridin-2-yl)propanamide
  • 2-Amino-N-(4-methylpyridin-2-yl)butanamide

Comparison: 2-Amino-N-(4-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-N-(4-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-3-4-11-8(5-6)12-9(13)7(2)10/h3-5,7H,10H2,1-2H3,(H,11,12,13)

InChI Key

VVZWQOWICAWLLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(C)N

Origin of Product

United States

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